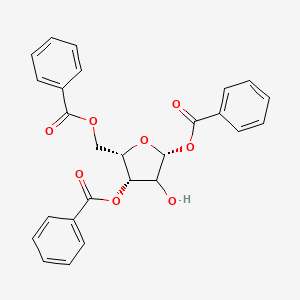
1,3,5-Tri-O-benzoyl-a-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-O-benzoyl-α-D-ribofuranose: is a chemical compound with the molecular formula C26H22O8. It is a white crystalline solid that is stable at room temperature. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups during the synthesis of nucleosides and nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose can be synthesized through the reaction of α-D-ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the tri-benzoylated product .
Industrial Production Methods: Industrial production of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1,3,5-Tri-O-benzoyl-α-D-ribofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functions in the synthesis of nucleosides and nucleotides
Biology: Employed in the study of enzyme mechanisms and the synthesis of biologically active compounds
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
1,3,5-Tri-O-benzoyl-α-D-ribofuranose acts as a purine nucleoside analog. Its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound targets indolent lymphoid malignancies and other types of cancer by interfering with the replication process of cancer cells .
Comparaison Avec Des Composés Similaires
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Another benzoylated ribofuranose used in nucleoside synthesis.
α-D-Ribofuranose 1,3,5-tribenzoate: A similar compound with slight structural differences but similar applications.
Uniqueness: 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is unique due to its specific configuration and the stability it provides during synthetic processes. Its ability to act as a protecting group for hydroxyl functions makes it particularly valuable in the synthesis of complex nucleosides and nucleotides .
Propriétés
Formule moléculaire |
C26H22O8 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1 |
Clé InChI |
HUHVPBKTTFVAQF-BVOYZHITSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




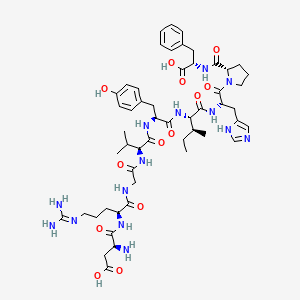
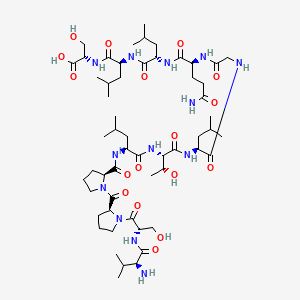
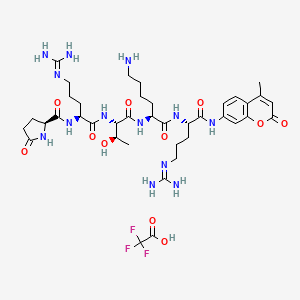
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B10857574.png)
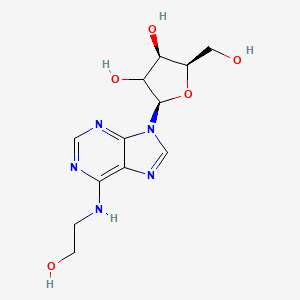
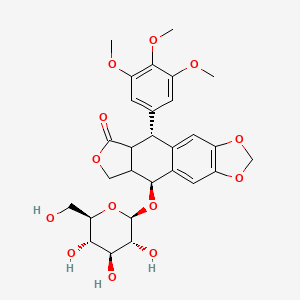

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)
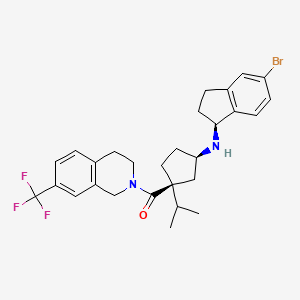
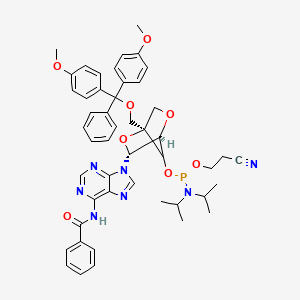
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857623.png)

